molecular formula C21H19ClN4O2 B15214652 5-(2-Chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-A]quinolin-4-amine CAS No. 95263-97-1

5-(2-Chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-A]quinolin-4-amine

Cat. No.: B15214652
CAS No.: 95263-97-1
M. Wt: 394.9 g/mol
InChI Key: NXNGNLLWKLGQGC-UHFFFAOYSA-N
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Description

The compound 5-(2-Chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-A]quinolin-4-amine (hereafter referred to as the "target compound") is a heterocyclic molecule featuring an imidazo[1,2-a]quinoline core. Its structure includes:

  • A nitro (-NO₂) group at position 7, which is strongly electron-withdrawing and may influence electronic properties and metabolic stability.
  • N,N-diethylamine at position 4, enhancing lipophilicity and modulating basicity .

This compound belongs to a broader class of imidazo-fused quinoline derivatives, which are of interest in medicinal chemistry due to their diverse biological activities.

Properties

CAS No.

95263-97-1

Molecular Formula

C21H19ClN4O2

Molecular Weight

394.9 g/mol

IUPAC Name

5-(2-chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-a]quinolin-4-amine

InChI

InChI=1S/C21H19ClN4O2/c1-3-24(4-2)20-19(15-7-5-6-8-17(15)22)16-13-14(26(27)28)9-10-18(16)25-12-11-23-21(20)25/h5-13H,3-4H2,1-2H3

InChI Key

NXNGNLLWKLGQGC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])N3C1=NC=C3)C4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-A]quinolin-4-amine typically involves multi-step organic reactionsThe final step involves the diethylation of the amine group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent-free reactions, and the use of green chemistry principles are often employed to scale up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-A]quinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the chlorophenyl moiety .

Scientific Research Applications

5-(2-Chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-A]quinolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-A]quinolin-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Analysis

The target compound is compared below with two structurally related derivatives (Table 1):

Table 1: Structural and Functional Comparison of Imidazo-Quinoline Derivatives

Compound Name (Source) Core Structure Key Substituents Biological Activity (Inferred/Reported)
Target Compound () Imidazo[1,2-a]quinoline 5-(2-ClPh), 7-NO₂, 4-NEt₂ Not explicitly reported
5-chloro-N-(4-methylphenyl)-[2-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]pyrimidin-4-amine () Imidazo[1,2-a]pyridine + pyrimidine 5-Cl (pyrimidine), 2-CF₃ (imidazo) Not reported; pyrimidine may enhance DNA interaction
7-Fluoropyrrolo[1,2-a]quinolin-4-amine (GC35191, ) Pyrrolo[1,2-a]quinoline 7-F, 4-NH₂ Anticancer activity (broad-spectrum)
Key Observations:

Core Heterocycle Variations: The target compound’s imidazo[1,2-a]quinoline core differs from the pyrrolo[1,2-a]quinoline in GC35191 (). The pyridine-based imidazo core in the compound introduces a smaller heterocycle, possibly reducing steric hindrance for interactions with enzymes or receptors.

Substituent Effects: Nitro vs. Fluoro at Position 7: The nitro group in the target compound is more electron-withdrawing than the fluorine in GC35191. This could increase oxidative stability but reduce metabolic clearance rates compared to fluorine’s electronegative yet smaller profile . N,N-Diethylamine vs. In contrast, the primary amine in GC35191 may facilitate hydrogen bonding with biological targets . Halogenated Aryl Groups: The 2-chlorophenyl group in the target compound and the trifluoromethyl group in ’s compound both introduce hydrophobic and electron-deficient regions, which could influence binding to hydrophobic enzyme pockets or mediate halogen bonding .

Hypothesized Physicochemical and Pharmacokinetic Properties

  • Solubility : The diethylamine group and nitro substituent in the target compound suggest moderate-to-low aqueous solubility compared to GC35191’s primary amine and fluorine.
  • Metabolic Stability : The nitro group may render the target compound susceptible to enzymatic reduction, whereas the trifluoromethyl group in ’s compound could enhance metabolic stability .
  • Target Selectivity : The 2-chlorophenyl group’s steric profile may confer selectivity for specific biological targets over the smaller fluorine in GC35191.

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